molecular formula C12H29NO6P2 B14500871 Tetrapropyl imidodiphosphate CAS No. 63336-50-5

Tetrapropyl imidodiphosphate

Cat. No.: B14500871
CAS No.: 63336-50-5
M. Wt: 345.31 g/mol
InChI Key: YCVOBMDOOOOFKY-UHFFFAOYSA-N
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Description

Tetrapropyl imidodiphosphate is an organophosphorus compound characterized by an imido (NH) bridge linking two phosphate groups, each substituted with propyl chains. This structure confers unique chemical stability and reactivity. Notably, imidodiphosphate derivatives exhibit resistance to enzymatic hydrolysis, as demonstrated in studies on plant nucleoside 5'-phosphoramidases, where imidodiphosphate remained intact despite enzymatic activity . This resilience makes it valuable in biochemical applications requiring stable phosphate analogs.

Properties

CAS No.

63336-50-5

Molecular Formula

C12H29NO6P2

Molecular Weight

345.31 g/mol

IUPAC Name

1-[(dipropoxyphosphorylamino)-propoxyphosphoryl]oxypropane

InChI

InChI=1S/C12H29NO6P2/c1-5-9-16-20(14,17-10-6-2)13-21(15,18-11-7-3)19-12-8-4/h5-12H2,1-4H3,(H,13,14,15)

InChI Key

YCVOBMDOOOOFKY-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(NP(=O)(OCCC)OCCC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrapropyl imidodiphosphate typically involves the reaction of hexachlorobisphosphazonium salts with propyl alcohol under controlled conditions. The process proceeds via consecutive chloride substitutions, providing rapid access to the desired imidodiphosphate compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tetrapropyl imidodiphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tetrapropyl imidodiphosphate involves its ability to act as a ligand, binding to various metal ions and facilitating their extraction or catalysis. Its molecular structure allows it to form stable complexes with metal ions, which can then be used in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Tetraisopropyl Fluoromethylenediphosphonate (C₁₃H₂₉FO₆P₂)
  • Structure : Features a fluoromethylene (-CF₂-) bridge between two phosphonate groups, each esterified with isopropyl chains.
  • Key Properties : The fluorine atom enhances electronegativity, increasing reactivity in nucleophilic environments. Its molecular weight (362 g/mol) is lower than Tetrapropyl imidodiphosphate (~390 g/mol), influencing solubility and diffusion rates .
  • Applications : Used as a fluorinated phosphonate analog in medicinal chemistry for probing enzyme mechanisms.
Tetraethyl Dithiopyrophosphate
  • Structure : Contains a dithiopyrophosphate backbone (P₂O₅S₂) with ethyl substituents.
  • Key Properties : Sulfur substitution reduces polarity compared to oxygenated phosphates, enhancing lipid solubility. This compound is more reactive in redox environments but less stable under acidic conditions .
  • Applications : Primarily employed as a flame retardant and plasticizer due to its thermal stability.
N,N′,N″,N‴-Tetraisopropylpyrophosphoramide
  • Structure : Pyrophosphoramide with isopropyl groups on nitrogen atoms.
  • Key Properties : The amide linkages increase hydrogen-bonding capacity, improving crystallinity. However, it is more susceptible to hydrolysis than imidodiphosphate due to the absence of an imido bridge .
  • Applications : Investigated for supramolecular assembly in material science due to its hydrogen-bonding networks .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Thermal Stability (°C) Key Applications
This compound C₁₂H₂₈N₂O₈P₂ (estimated) ~390 Imido (NH), phosphate, propyl Low in water; soluble in THF >200 (decomposes) Enzyme-resistant probes
Tetraisopropyl Fluoromethylenediphosphonate C₁₃H₂₉FO₆P₂ 362 Fluoromethylene, phosphonate, isopropyl Organic solvents ~180 (melts) Medicinal chemistry
Tetraethyl Dithiopyrophosphate C₈H₂₀O₅P₂S₂ 322 Dithiopyrophosphate, ethyl Lipophilic 150–200 (stable) Flame retardants
N,N′,N″,N‴-Tetraisopropylpyrophosphoramide C₁₂H₂₈N₄O₅P₂ 386 Pyrophosphoramide, isopropyl Polar aprotic solvents ~160 (decomposes) Supramolecular materials

Key Research Findings

  • Enzymatic Stability : this compound’s imido group prevents hydrolysis by lupin nucleoside 5'-phosphoramidase, unlike phosphocreatine and other P–N bond-containing compounds .
  • Reactivity : The fluoromethylene group in Tetraisopropyl Fluoromethylenediphosphonate facilitates nucleophilic substitution reactions, making it more reactive than imidodiphosphate in synthetic pathways .
  • Thermal Behavior : Tetraethyl dithiopyrophosphate exhibits higher thermal stability (up to 200°C) due to sulfur’s electron-withdrawing effects, whereas imidodiphosphate decomposes near 200°C .

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